4-[2-(Dimethylamino)ethyl]benzylamine
Overview
Description
4-[2-(Dimethylamino)ethyl]benzylamine, also known by its IUPAC name 2-(4-(aminomethyl)phenyl)-N,N-dimethylethan-1-amine, is a chemical compound with the molecular formula C11H18N2. This compound is notable for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors in the body, influencing a range of biological processes .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit their effects through interactions with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethyl]benzylamine typically involves the reaction of 4-(bromomethyl)phenylmethanamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethyl]benzylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide as a base in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
4-[2-(Dimethylamino)ethyl]benzylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Employed in the study of neurotransmitter analogs and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simpler amine with similar reactivity but different applications.
Phenylmethanamine: Lacks the dimethylaminoethyl group, leading to different chemical properties and uses.
N,N-Dimethylethanolamine: Contains an additional hydroxyl group, making it more hydrophilic.
Uniqueness
4-[2-(Dimethylamino)ethyl]benzylamine is unique due to its specific structure, which combines the properties of both aromatic and aliphatic amines. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSFRAJKARZHQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1554661-29-8 | |
Record name | {4-[2-(dimethylamino)ethyl]phenyl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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